

# Technical Guide: 2-(Methoxymethyl)morpholine Hydrochloride

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## Compound of Interest

Compound Name: 2-(Methoxymethyl)morpholine  
hydrochloride

Cat. No.: B178433

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## Introduction

**2-(Methoxymethyl)morpholine hydrochloride** is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(Methoxymethyl)morpholine hydrochloride**, with a focus on its different stereoisomeric forms.

The morpholine ring, with its inherent chair-like conformation, low pKa, and balanced lipophilic-hydrophilic character, is a valuable component in the design of central nervous system (CNS) active agents and oncology therapeutics.[3] Notably, the morpholine moiety is a key pharmacophore in a number of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[3][4][5]

## Chemical Identification and Properties

**2-(Methoxymethyl)morpholine hydrochloride** exists as a racemic mixture and as individual enantiomers. It is crucial for researchers to utilize the correct CAS (Chemical Abstracts Service)

number corresponding to the specific form of the compound being investigated.

Compound Name	CAS Number	Chirality
2-(Methoxymethyl)morpholine hydrochloride	144053-99-6	Racemic
(R)-2-(Methoxymethyl)morpholine hydrochloride	141196-39-6	(R)-enantiomer
(S)-2-(Methoxymethyl)morpholine hydrochloride	141196-38-5	(S)-enantiomer

## Physicochemical Data

The following table summarizes the key physicochemical properties of the hydrochloride salt and the corresponding free base.

Property	(R)-2-(Methoxymethyl)morpholine hydrochloride	(2S)-2-(methoxymethyl)morpholine (Free Base)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClNO <sub>2</sub> [4]	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub> [6]
Molecular Weight	167.63 g/mol [4]	131.17 g/mol [6]
Appearance	Solid[7]	-
Purity	Typically ≥95% or ≥97%[7]	-
InChI Key	NBPHWKGEMABLPV-RGMNGODLSA-N	ZPELJYYPPKJKBE-LURJTMIESA-N[6]
Canonical SMILES	COC[C@H]1CNCCO1.Cl[4]	COC[C@@H]1CNCCO1[6]
Topological Polar Surface Area	-	30.5 Å <sup>2</sup> [6]
Complexity	-	77.5[6]

## Synthesis and Purification

The synthesis of enantiomerically pure 2-(methoxymethyl)morpholine is a key step in accessing the desired hydrochloride salt. A representative synthetic protocol for (2R)-2-(methoxymethyl)morpholine is detailed below.

### Experimental Protocol: Synthesis of (2R)-2-(Methoxymethyl)morpholine[8]

Materials:

- (R)-(-)-Epoxypropyl methyl ether (1.0 eq)
- 2-Aminoethanesulfonic acid (Taurine) (5.0 eq)
- 40% Aqueous sodium hydroxide
- Methanol
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

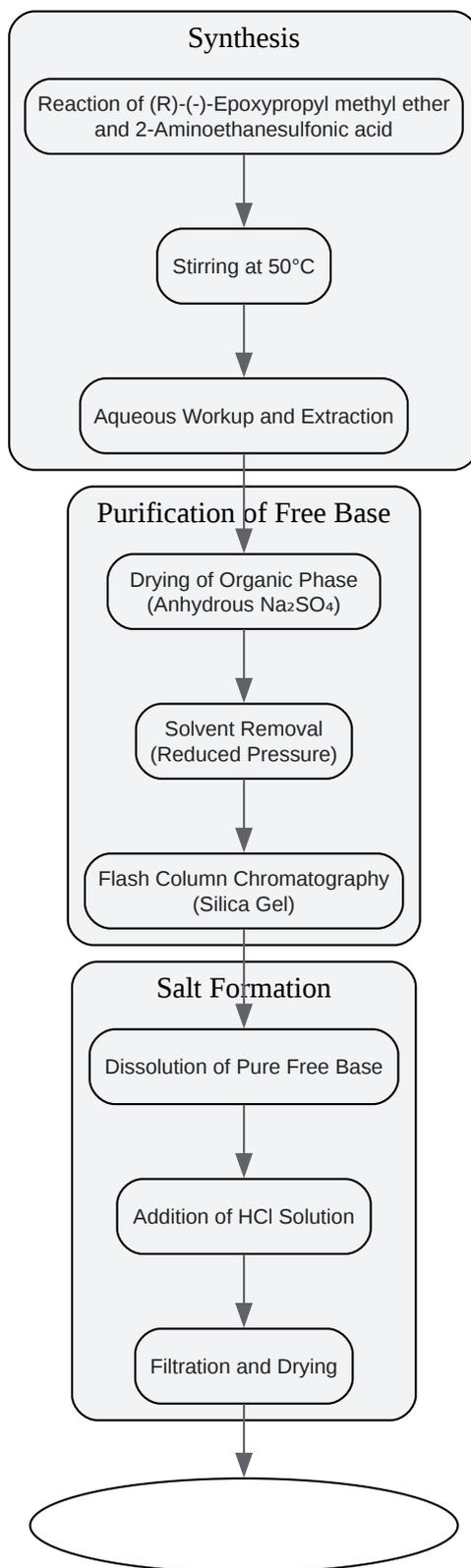
- A solution of 2-aminoethanesulfonic acid (5.0 eq) in 40% aqueous sodium hydroxide is prepared and heated to 50°C.
- A solution of (R)-(-)-epoxypropyl methyl ether (1.0 eq) in methanol is added dropwise to the heated solution.
- The reaction mixture is stirred at 50°C for 75 minutes.

- Additional 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.
- After completion, the reaction mixture is cooled to room temperature and diluted with deionized water.
- The aqueous phase is extracted three times with ethyl acetate.
- The combined organic phases are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an ethyl acetate-hexane eluent to yield (2R)-2-(methoxymethyl)morpholine as a colorless oil.

#### Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent until precipitation is complete. The resulting solid is then collected by filtration and dried.

## Purification Workflow



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Caption: Synthetic and purification workflow for **2-(Methoxymethyl)morpholine hydrochloride**.

## Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of **2-(Methoxymethyl)morpholine hydrochloride**.

## Spectroscopic Data

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum of the free base, (2R)-2-(Methoxymethyl)morpholine, in (CD<sub>3</sub>)<sub>2</sub>CO shows characteristic signals for the morpholine and methoxymethyl protons. Key shifts are observed at approximately δ 2.47, 2.70-2.72, 2.84, 3.22-3.25, 3.27, 3.29-3.34, 3.45-3.53, and 3.73 ppm.[8]
- Mass Spectrometry (MS): The molecular weight of the free base is 131.17 g/mol, and for the hydrochloride salt, it is 167.63 g/mol.[4][6] Mass spectrometry can be used to confirm the molecular ion peak corresponding to the protonated free base.
- Infrared Spectroscopy (IR): The IR spectrum would be expected to show characteristic peaks for N-H, C-O-C, and C-N stretching vibrations.

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **2-(Methoxymethyl)morpholine hydrochloride**. A general-purpose HPLC method for morpholine derivatives can be adapted.

Illustrative HPLC Method:

- Column: A reverse-phase C18 column, such as Newcrom R1, is suitable.[9]
- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an acidic modifier like formic acid (for MS compatibility) or phosphoric acid can be used.[9]
- Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD) for compounds lacking a strong chromophore.

- Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

## Role in Drug Discovery and Potential Mechanism of Action

The morpholine ring is a well-established pharmacophore that can impart favorable properties to drug candidates.<sup>[1][2]</sup>

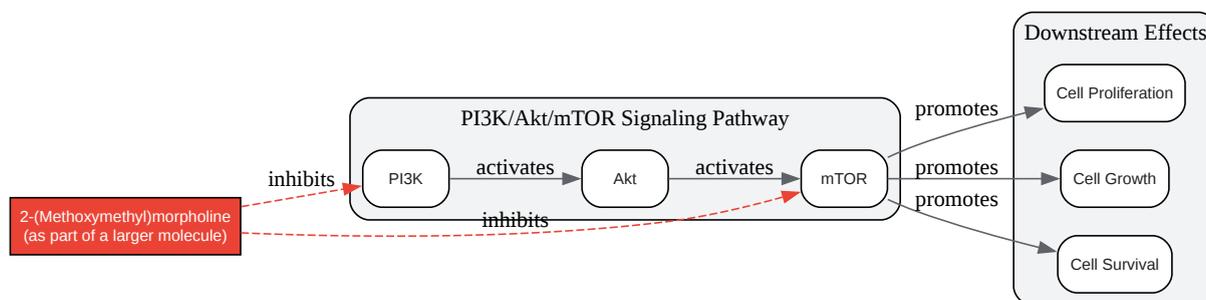
### The Morpholine Moiety as a Privileged Scaffold

The inclusion of a morpholine ring in a molecule can:

- Improve Pharmacokinetic Profile: The basic nitrogen and the polar ether oxygen can enhance aqueous solubility and aid in crossing the blood-brain barrier.<sup>[3]</sup>
- Act as a Hinge-Binding Motif: In kinase inhibitors, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the ATP-binding pocket.<sup>[10]</sup>
- Modulate Physicochemical Properties: The pKa of the morpholine nitrogen is typically in a physiologically relevant range.

### Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.<sup>[4][5]</sup> A significant number of PI3K and dual PI3K/mTOR inhibitors incorporate a morpholine moiety.<sup>[3][5][10][11]</sup> This structural feature often serves as a key interaction point within the kinase domain.



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Caption: Potential inhibitory role of morpholine-containing compounds in the PI3K/Akt/mTOR pathway.

While **2-(Methoxymethyl)morpholine hydrochloride** itself is a building block, its incorporation into larger molecules could yield potent inhibitors of this pathway. The methoxymethyl substituent at the 2-position may provide an additional vector for interaction within the target protein or for tailoring the physicochemical properties of the final compound.

## Conclusion

**2-(Methoxymethyl)morpholine hydrochloride**, in its racemic and enantiomerically pure forms, is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its structural features, rooted in the privileged morpholine scaffold, make it an attractive component for the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This guide provides foundational technical information to support its use in research and drug development. Further investigation into the biological activities of derivatives of this compound is warranted.

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